molecular formula C15H12BrN5OS B11775788 N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11775788
M. Wt: 390.3 g/mol
InChI Key: CJXWONIACMEUMR-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C15H12BrN5OS and a molecular weight of 390.3 g/mol, this compound features a unique heterocyclic structure incorporating a 1,2,4-triazole core linked to a pyridinyl moiety via a thioether bridge to an acetamide group . This specific architecture is found in compounds with a wide range of biological activities . Research Applications and Biological Activity This compound is primarily investigated for its potential pharmacological properties. Research into analogous 1,2,4-triazole derivatives has demonstrated significant antimicrobial activity against various Gram-positive and Gram-negative bacterial strains . Furthermore, the 1,2,4-triazole scaffold is a recognized pharmacophore in anticancer research . Specific derivatives have shown promising cytotoxicity and the ability to inhibit the growth of cancer cell lines, such as MCF7 (human breast adenocarcinoma), as evaluated in assays like the Sulforhodamine B (SRB) assay . The mechanism of action for such compounds often involves the interaction with and modulation of specific enzymatic targets or receptors, though the precise pathway for this molecule is a subject of ongoing research . Chemical Structure & Handling The compound is supplied for in vitro research use only. It is not approved for human or veterinary diagnostic or therapeutic applications . Researchers can work with this molecule to explore structure-activity relationships (SAR) and develop novel therapeutic agents targeting infectious diseases and oncology.

Properties

Molecular Formula

C15H12BrN5OS

Molecular Weight

390.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12BrN5OS/c16-11-3-5-12(6-4-11)18-13(22)9-23-15-19-14(20-21-15)10-2-1-7-17-8-10/h1-8H,9H2,(H,18,22)(H,19,20,21)

InChI Key

CJXWONIACMEUMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with pyridine-3-thiol in the presence of a base to form an intermediate. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial and fungal strains. For instance, derivatives of related compounds have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function.

Case Study: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of similar thiazole derivatives demonstrated that compounds with the bromophenyl group exhibited enhanced activity against pathogenic bacteria and fungi. The results were quantified using the turbidimetric method, indicating that these compounds could serve as leads in antibiotic development .

Anticancer Properties

N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide has also been investigated for its anticancer potential. It has been shown to inhibit the proliferation of cancer cell lines, particularly those associated with breast cancer.

Case Study: Anticancer Screening

In a study involving the evaluation of similar compounds against the MCF7 breast cancer cell line, certain derivatives demonstrated significant cytotoxicity. The Sulforhodamine B assay revealed that specific modifications to the triazole ring could enhance anticancer activity, suggesting a structure-activity relationship that could be exploited in drug design .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinities and modes of action of these compounds at a molecular level. Research utilizing software like Schrodinger has illustrated how this compound interacts with target proteins involved in microbial resistance and cancer cell proliferation.

Findings from Molecular Modeling

The docking studies indicated that the compound forms strong interactions with key receptors involved in cancer progression and microbial resistance pathways. These findings are crucial for understanding how modifications to the chemical structure can improve efficacy and selectivity .

Synthesis Overview

The general procedure includes:

  • Formation of the triazole ring via cyclization reactions.
  • Introduction of the bromophenyl group through electrophilic substitution.
  • Final acetamide formation through reaction with appropriate acetic acid derivatives.

These methods have been refined to enhance efficiency and reduce by-products .

Mechanism of Action

The mechanism of action of N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 1H-1,2,4-triazole Pyridin-3-yl, 4-bromophenyl ~418.3 (estimated) Potential antimicrobial activity; enhanced lipophilicity due to bromine
Compound 26 () 5H-[1,2,4]triazino[5,6-b]indole 5-Methyl, 4-bromophenyl ~460.3 Higher planarity due to fused indole; 95% purity
N-methyl-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Bis-triazole Pyridin-4-yl, methyl ~435.4 Antimicrobial activity (MIC: 31.25 µg/mL vs. Pseudomonas aeruginosa); yellow powder, 85% yield
N'-(3-Nitrobenzylidene)-2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide () 1H-1,2,4-triazole Thiophen-2-ylmethyl, 3-nitrobenzylidene ~403.4 Hydrazide group; orange powder, 70% yield; nitro group enhances electron-withdrawing effects
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide () 4H-1,2,4-triazole Allyl, pyridin-2-yl, dibromo-methylphenyl 523.2 Increased steric bulk; dibromo substitution may improve halogen bonding
2-((1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () Imidazole Allyl, 4-bromophenyl, 3-chlorophenyl ~492.8 Imidazole core alters heterocyclic electronics; dual halogenation

Crystallographic and Physicochemical Properties

  • Crystal Packing : ’s 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide exhibits a dihedral angle of 66.4° between aromatic rings, influencing intermolecular interactions (N–H⋯O, C–H⋯F) and solubility . The target compound’s pyridinyl-triazole system may adopt similar packing motifs.

Biological Activity

N-(4-Bromophenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a pyridine moiety, and a 1,2,4-triazole structure linked by a thioether bond. Its molecular formula is C15H12BrN5OS with a molecular weight of 390.3 g/mol. The unique structural components contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.

Compound Activity Target
This compoundAntimicrobialBacterial strains
Other Triazole DerivativesAntibacterialVarious bacteria

Anticancer Activity

The compound's triazole moiety has been linked to anticancer activity. Studies utilizing the Sulforhodamine B (SRB) assay have demonstrated its ability to inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). Molecular docking studies suggest that the compound interacts with specific receptors involved in cancer pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • S-Alkylation Reaction : Involves the reaction of 4-(4-bromophenyl)-5-phenyltiazole with bromoacetyl derivatives.
  • Ultrasound-Assisted Synthesis : Utilizes ultrasound radiation to enhance reaction efficiency.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of synthesized triazole derivatives against various pathogens. Results indicated that compounds similar to this compound exhibited significant antibacterial effects.

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, compounds were tested against MCF7 cells. The results highlighted that certain derivatives showed higher cytotoxicity compared to standard chemotherapeutic agents.

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of intermediates like halogenated aryl amines with triazole precursors under reflux conditions (e.g., using propan-2-ol as a solvent).
  • Step 2 : Thioether bond formation via nucleophilic substitution, often requiring bases like triethylamine to facilitate sulfur linkage.
  • Step 3 : Final purification via recrystallization or column chromatography . Characterization :
  • FT-IR confirms functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
  • NMR (¹H/¹³C) verifies connectivity and substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm).
  • LCMS validates molecular weight and purity .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

  • Elemental Analysis (CHNS) : Ensures stoichiometric agreement (e.g., C% 42.36, N% 15.44 for analogs).
  • HPLC : Monitors reaction progress and purity (>95% threshold for biological assays).
  • Melting Point Analysis : Detects impurities (sharp melting ranges, e.g., 148–150°C for triazole derivatives) .

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